molecular formula C20H18ClNO4 B271793 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid

Numéro de catalogue B271793
Poids moléculaire: 371.8 g/mol
Clé InChI: JGSBAHCPFYHTBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials. In

Mécanisme D'action

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the disruption of the B-cell receptor signaling pathway, resulting in the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. This compound has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Avantages Et Limitations Des Expériences En Laboratoire

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has several advantages for use in lab experiments. The compound is highly selective for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good solubility and stability, which makes it easier to handle in the lab. However, one limitation of this compound is that it has a relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.

Orientations Futures

There are several potential future directions for the development of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid. One area of focus is the optimization of the compound's potency and selectivity for BTK. Another area of interest is the exploration of this compound in combination with other anticancer agents, such as immunotherapy and targeted therapy. Additionally, the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also being investigated.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. The compound's selective inhibition of BTK makes it a potential candidate for the treatment of various types of cancer. However, further research is needed to optimize the compound's potency and selectivity and to explore its potential in combination with other anticancer agents.

Méthodes De Synthèse

The synthesis of 4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The synthesis of this compound has been described in detail in several scientific publications.

Applications De Recherche Scientifique

4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid has been extensively studied in preclinical models of cancer. The compound has shown potent antitumor activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. This compound has also been shown to have synergistic effects when combined with other anticancer agents, such as chemotherapy and immunotherapy.

Propriétés

Formule moléculaire

C20H18ClNO4

Poids moléculaire

371.8 g/mol

Nom IUPAC

4-chloro-3-[5-[[(2-hydroxy-2-phenylethyl)amino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H18ClNO4/c21-17-8-6-14(20(24)25)10-16(17)19-9-7-15(26-19)11-22-12-18(23)13-4-2-1-3-5-13/h1-10,18,22-23H,11-12H2,(H,24,25)

Clé InChI

JGSBAHCPFYHTBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)O

SMILES canonique

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.